N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Medicinal chemistry Compound property optimization Fragment-based drug discovery

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 921999-73-7) is a synthetic small molecule (C19H20N2O3, MW 324.38 g/mol) that integrates a 1-methyl-3,4-dihydroquinolin-2(1H)-one core with a 3-methylphenoxyacetamide side chain. The tetrahydroquinolinone scaffold is a recognized privileged structure in medicinal chemistry, appearing in ABA receptor mimics, TRIM24 bromodomain ligands, and antiproliferative agents.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 921999-73-7
Cat. No. B6511464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
CAS921999-73-7
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
InChIInChI=1S/C19H20N2O3/c1-13-4-3-5-16(10-13)24-12-18(22)20-15-7-8-17-14(11-15)6-9-19(23)21(17)2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22)
InChIKeyRPVIHPIZVYZBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 921999-73-7): Structural Baseline and Compound Class


N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 921999-73-7) is a synthetic small molecule (C19H20N2O3, MW 324.38 g/mol) that integrates a 1-methyl-3,4-dihydroquinolin-2(1H)-one core with a 3-methylphenoxyacetamide side chain . The tetrahydroquinolinone scaffold is a recognized privileged structure in medicinal chemistry, appearing in ABA receptor mimics, TRIM24 bromodomain ligands, and antiproliferative agents [1]. This compound is currently available from commercial screening libraries at standard purities of ≥95%, positioning it as a candidate for early-stage probe discovery and SAR expansion within the phenoxyacetamide-tetrahydroquinoline chemical space .

Why N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide Cannot Be Generically Substituted with Other Tetrahydroquinoline Acetamides


Within the N-(tetrahydroquinolin-6-yl)-2-phenoxyacetamide chemotype, small variations in the N1 substituent of the quinolinone ring and the phenoxy ring methylation pattern produce divergent physicochemical and potentially pharmacological profiles. The 1-methyl-2-oxo substitution confers a specific hydrogen-bond acceptor/donor topology and logP window distinct from the 1-acetyl, 1-benzoyl, or 1-sulfonyl analogs also present in screening decks . Similarly, shifting the methyl group from the 3-position of the phenoxy ring to the 4-position (as in the 4-methoxyphenoxy analog) alters both electronic distribution and steric contour, which can redirect target engagement . These structural nuances mean that replacing this compound with an in-class analog without confirmatory experimental comparison risks invalidating established structure-activity trends. The quantitative evidence below, though limited in direct head-to-head data, identifies the dimensions where differentiation is most likely to matter for procurement decisions.

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from the 1-Butyl-2-oxo Analog

The target compound (MW 324.38) is 28 Da lighter than its 1-butyl-2-oxo analog N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (MW 352.43), corresponding to a reduction of two methylene units at the N1 position . This difference places the target compound more favorably within the MW ≤350 range typically preferred for lead-like chemical space by metrics such as the Rule of Three for fragment-based screening.

Medicinal chemistry Compound property optimization Fragment-based drug discovery

Phenoxy Ring Substitution Pattern: 3-Methyl vs. 4-Methoxy Pharmacophore Differentiation

The target compound carries a 3-methyl substituent on its phenoxy ring (logP contribution ~+0.5 vs unsubstituted phenoxy), whereas the closest available analog, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, bears a 4-methoxy group that introduces both steric and electronic divergence (σp values: -CH3 ≈ -0.17 vs -OCH3 ≈ -0.27) . These differences in Hammett constants predict altered reactivity at the ether oxygen and differential hydrogen-bond acceptor character, which can translate into measurable shifts in target binding affinity in biological assays.

Structure-activity relationship Pharmacophore modeling Lead optimization

N1-Methyl-2-oxoquinoline Core as a Distinct Conformational Scaffold vs. N1-Acetyl Tetrahydroquinoline

The target compound features an amide carbonyl at the 2-position of the tetrahydroquinoline ring that restricts the N1 substituent into a planar lactam conformation. In contrast, analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide place the acetyl group on a saturated nitrogen, allowing greater rotational freedom around the N1–C(O) bond . This conformational distinction is evident in the PDB-liganded structures of closely related 1-methyl-2-oxo-tetrahydroquinoline derivatives (e.g., 4LGB, 4YAD), which adopt a rigid bicyclic geometry with the carbonyl oxygen serving as a hydrogen-bond acceptor in the receptor binding pocket [1].

Conformational analysis Scaffold hopping Medicinal chemistry

Lipophilicity Window: Calculated logP Differentiation from the 1-Benzoyl Analog

The target compound carries a compact N1-methyl substituent (contribution to logP ~+0.5), whereas the 1-benzoyl analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide appends a phenyl group at N1, increasing calculated logP by approximately 1.5–2.0 units . This lipophilicity differential is substantial and falls within the range known to impact aqueous solubility, plasma protein binding, and metabolic clearance. For screening cascade operators, selecting the lower-logP 1-methyl analog may reduce nonspecific binding and improve assay signal-to-noise in biochemical screens.

ADME optimization Lipophilicity Drug-likeness

Class-Level Antiproliferative Potential: Tetrahydroquinolinone-6-yloxyacetamides Exhibit Sub-Micromolar IC50 in Cancer Cell Lines

Although no cell-based assay data are publicly available for CAS 921999-73-7 itself, a closely related tetrahydroquinolinone-6-yloxyacetamide, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated an IC50 of 0.6 µM against nasopharyngeal carcinoma NPC-TW01 cells, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM [1]. The target compound shares the identical 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl pharmacophore core, with the key difference residing in the acetamide N-substituent (naphthalen-2-yl in the reference compound vs 3-methylphenyl in the target). This structural parallelism supports the hypothesis that the target compound may recapitulate a similar antiproliferative profile, warranting head-to-head comparison.

Anticancer screening Phenotypic assay Oncology research

Osteoclast Differentiation Pathway: 3-Methylphenoxyacetamide Moiety Is a Recognized Pharmacophore for TRAP-Positive Cell Inhibition

Independent studies on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) have established that the 3-methylphenoxyacetamide substructure can inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without cytotoxic effects [1]. The target compound carries an identical 3-methylphenoxyacetamide warhead coupled to a tetrahydroquinolinone scaffold instead of the piperazinylphenyl scaffold of NAPMA. This structural convergence at the warhead level suggests that the target compound may engage overlapping molecular targets (e.g., c-Fos, NFATc1 pathways), but with potentially altered selectivity and ADME properties conferred by the quinolinone core.

Osteoporosis Bone biology Osteoclast inhibition

Recommended Research and Industrial Application Scenarios for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 921999-73-7)


Oncology Probe Discovery: Head-to-Head Antiproliferative Screening Against the 0.6 µM NPC-TW01 Benchmark

Procurement for oncology lead identification is indicated when the goal is to test whether replacing the naphthalen-2-yl group of the reference compound (IC50 0.6 µM, NPC-TW01) with a 3-methylphenyl substituent preserves or improves antiproliferative potency [1]. The target compound should be assayed in parallel against NPC-TW01, H661, Hep3B, A498, and MKN45 cell lines, with PBMC counterscreening at ≤50 µM, to establish a selectivity index directly comparable to the published data.

Osteoclast Differentiation Inhibitor Screening: Scaffold-Hopping from NAPMA to Tetrahydroquinolinone

For bone metabolism research groups exploring novel osteoclast inhibitors, the target compound provides a tetrahydroquinolinone scaffold alternative to the piperazinylphenyl core of NAPMA while retaining the validated 3-methylphenoxyacetamide warhead [2]. Recommended assay cascade: (1) TRAP-positive cell formation assay in BMMs stimulated with RANKL/M-CSF; (2) c-Fos/NFATc1 qPCR quantification; (3) cytotoxicity counterscreen in BMMs. A head-to-head dose-response comparison with NAPMA (0.1–50 µM range) will quantify the scaffold-hopping benefit.

Physicochemical Property-Driven Lead Optimization: Leveraging the Lower-MW/Lower-logP 1-Methyl Core

Medicinal chemistry teams prioritizing ligand efficiency and solubility should select the target compound over its 1-butyl (MW 352) and 1-benzoyl (clogP ~4.5) analogs as a starting point for SAR expansion . Recommended measurements: kinetic solubility (PBS, pH 7.4), PAMPA permeability, and microsomal stability (human/mouse). The lower logP and MW profile may translate into improved assay compatibility and reduced nonspecific binding in biochemical screens.

Chemical Biology Tool for ABA Receptor Pathway Exploration

Given that the 1-methyl-2-oxo-tetrahydroquinoline core has been crystallized as an ABA-mimicking ligand in complex with PYL2/HAB1 (PDB 4LGB), the target compound's 3-methylphenoxyacetamide side chain represents a structurally distinct analog for structure-activity relationship studies of ABA receptor activation [3]. Researchers investigating drought stress signaling or PYL receptor pharmacology can use this compound to probe the tolerance of the PYL2 binding pocket for the 3-methylphenoxy moiety versus the 4-methylphenylmethanesulfonamide of the crystallized ligand.

Quote Request

Request a Quote for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.